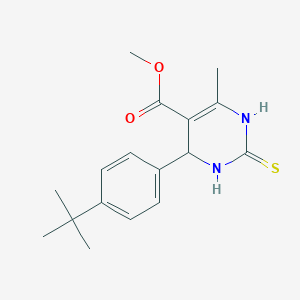
N-(3-fluorophenyl)-2-(2-thienyl)-1-azepanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-2-(2-thienyl)-1-azepanecarboxamide, commonly known as FTAA, is a chemical compound that has gained significant attention in the field of scientific research. This compound is of particular interest due to its unique structure and potential applications in various fields such as medicine, chemistry, and biology. In
作用机制
The mechanism of action of FTAA involves its ability to bind to amyloid fibrils, which are protein aggregates that are associated with various neurodegenerative diseases. FTAA has a high affinity for amyloid fibrils, which allows it to be used as a diagnostic tool for detecting the presence of these fibrils. FTAA has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to cell death.
Biochemical and Physiological Effects:
FTAA has been found to have various biochemical and physiological effects. In vitro studies have shown that FTAA can inhibit the growth of cancer cells by inducing apoptosis. FTAA has also been found to have a protective effect on neurons and can prevent the formation of amyloid fibrils in vitro. However, the physiological effects of FTAA in vivo are still not fully understood, and further research is needed to determine its potential therapeutic applications.
实验室实验的优点和局限性
FTAA has several advantages for lab experiments, including its ability to selectively bind to amyloid fibrils and its relatively simple synthesis method. However, there are also some limitations to using FTAA in lab experiments. For example, FTAA has a relatively short half-life, which can limit its effectiveness in vivo. Additionally, the use of FTAA in lab experiments requires specialized equipment and expertise, which can be a barrier to its widespread use.
未来方向
There are several future directions for research on FTAA. One area of research is the development of more effective diagnostic tools for detecting amyloid fibrils in vivo. Another area of research is the development of FTAA-based therapies for the treatment of neurodegenerative diseases and cancer. Additionally, there is a need for further research on the physiological effects of FTAA in vivo and its potential side effects.
Conclusion:
In conclusion, FTAA is a chemical compound that has gained significant attention in the field of scientific research due to its unique structure and potential applications in various fields such as medicine, chemistry, and biology. FTAA has been extensively studied for its various scientific research applications, including its potential as a diagnostic tool for detecting amyloid fibrils and its ability to inhibit the growth of cancer cells. Despite its potential, further research is needed to fully understand the physiological effects of FTAA in vivo and its potential therapeutic applications.
合成方法
FTAA can be synthesized using various methods, including the reaction of 3-fluoroaniline with 2-thiophene carboxylic acid, followed by the addition of 1-azepanecarboxylic acid and acid chloride. The resulting compound is then purified using column chromatography. This method is relatively simple and has been used to synthesize FTAA in large quantities for research purposes.
科学研究应用
FTAA has been extensively studied for its various scientific research applications. One of the most significant applications of FTAA is in the field of medicine. FTAA has been found to have potential as a diagnostic tool for detecting amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. FTAA has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
属性
IUPAC Name |
N-(3-fluorophenyl)-2-thiophen-2-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2OS/c18-13-6-4-7-14(12-13)19-17(21)20-10-3-1-2-8-15(20)16-9-5-11-22-16/h4-7,9,11-12,15H,1-3,8,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECBJZYXXLKMKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C(=O)NC2=CC(=CC=C2)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4989666.png)

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4989682.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-(2-furyl)acrylamide](/img/structure/B4989686.png)
![2-(4-(2,4-dimethylphenyl)-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4989711.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-5-(methoxymethyl)-2-furamide](/img/structure/B4989714.png)
![2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate](/img/structure/B4989719.png)
![11-(5-hydroxy-2-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4989721.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B4989726.png)

![8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-5,7-dinitroquinoline](/img/structure/B4989747.png)
![1-(3-fluorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4989753.png)
![N-(4-isopropylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4989761.png)